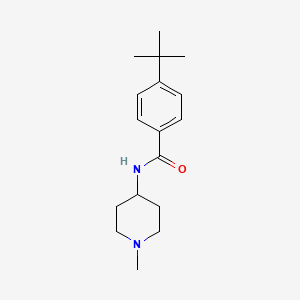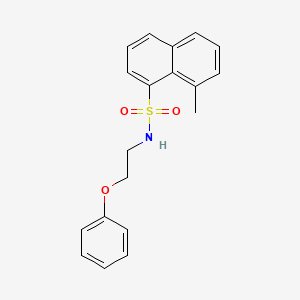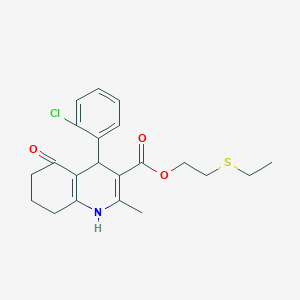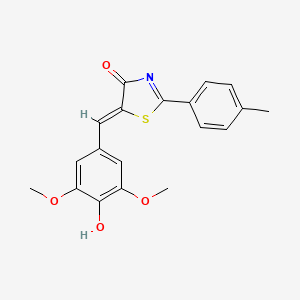
4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide, also known as BMT-1360886, is a novel compound that has been developed for potential use in the treatment of various neurological disorders. This compound has gained significant attention in recent years due to its unique chemical structure and potential therapeutic benefits.
作用机制
The mechanism of action of 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and motor control. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. The compound has been found to improve cognitive function, reduce oxidative stress, and increase the expression of neurotrophic factors in the brain. Additionally, this compound has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its unique chemical structure, which may provide a novel target for drug development. Additionally, the compound has been shown to have neuroprotective effects in animal models, which makes it a promising candidate for the treatment of various neurological disorders. However, one limitation of using this compound in lab experiments is the lack of human clinical data, which makes it difficult to determine its safety and efficacy in humans.
未来方向
There are several future directions for research related to 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide. One area of research is the development of more potent and selective analogs of the compound that may have improved therapeutic benefits. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research is needed to investigate the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising therapeutic benefits in animal models of neurodegenerative diseases and anxiety and depression. The compound has a unique chemical structure and may provide a novel target for drug development. However, further research is needed to determine its safety and efficacy in humans and to investigate its potential use in the treatment of other neurological disorders.
合成方法
The synthesis of 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide involves the reaction between 4-tert-butyl-N-(4-chloro-2-fluorophenyl)benzamide and 1-methyl-4-piperidinol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as a white crystalline solid. The purity of the compound can be enhanced through recrystallization and chromatography techniques.
科学研究应用
4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide has been the subject of several scientific studies that have investigated its potential therapeutic benefits. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
4-tert-butyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)14-7-5-13(6-8-14)16(20)18-15-9-11-19(4)12-10-15/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKDYNOIOFZRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4993444.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4993450.png)
![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4993466.png)
![3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993482.png)
![3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4993488.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4993505.png)

![N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4993511.png)
![N-{4-[(diisobutylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4993519.png)


![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4993542.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4993549.png)